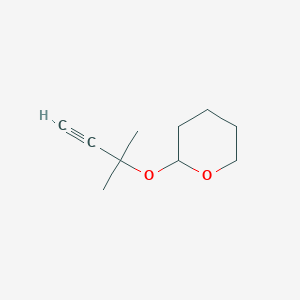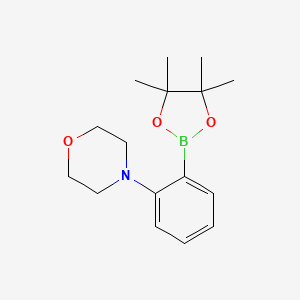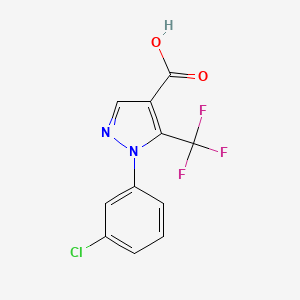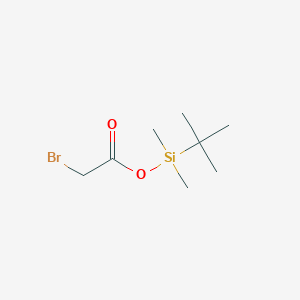
tert-Butyldimethylsilylbromacetat
Übersicht
Beschreibung
tert-Butyldimethylsilyl bromoacetate is an organosilicon compound with the molecular formula C8H17BrO2Si. It is commonly used in organic synthesis as a reagent for the protection of alcohols and carboxylic acids. The compound is characterized by its tert-butyl and dimethylsilyl groups, which provide steric hindrance and stability to the molecule.
Wissenschaftliche Forschungsanwendungen
tert-Butyldimethylsilyl bromoacetate has several applications in scientific research:
Organic Synthesis: It is widely used as a protecting group for alcohols and carboxylic acids in organic synthesis.
Medicinal Chemistry: The compound is used in the synthesis of various pharmaceuticals and bioactive molecules, where protection of functional groups is necessary during multi-step synthesis.
Wirkmechanismus
Target of Action
tert-Butyldimethylsilyl bromoacetate (TBDMS-Br) is primarily used as a protective group for alcohols in organic synthesis . The primary targets of TBDMS-Br are the hydroxyl (-OH) groups present in alcohols .
Mode of Action
TBDMS-Br interacts with its targets (hydroxyl groups) by replacing the hydrogen atom of the hydroxyl group with a silyl group, forming a silyl ether . This reaction is facilitated by a base, which acts as a catalyst . The silyl group serves as a protective group, preventing the alcohol from reacting during subsequent steps of the synthesis .
Biochemical Pathways
The use of TBDMS-Br affects the biochemical pathways involved in organic synthesis. By protecting the hydroxyl groups, it allows for selective reactions to occur at other functional groups present in the molecule . Once the desired reactions have been completed, the silyl group can be removed, restoring the original alcohol .
Pharmacokinetics
Its physical properties, such as its boiling point (60-62 °c/01 mmHg) and density (1186 g/mL at 25 °C), can influence its behavior in a reaction .
Result of Action
The result of TBDMS-Br’s action is the formation of a silyl ether, where the hydroxyl group of an alcohol is protected. This allows for selective reactions to occur at other parts of the molecule without interference from the alcohol .
Action Environment
The action of TBDMS-Br is influenced by environmental factors such as temperature, solvent, and the presence of a base. For instance, the reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions . Additionally, the reaction rate can be influenced by the choice of base and solvent .
Vorbereitungsmethoden
tert-Butyldimethylsilyl bromoacetate can be synthesized through several methods. One common synthetic route involves the reaction of tert-butyldimethylsilyl chloride with bromoacetic acid in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to ensure high yield and purity.
Analyse Chemischer Reaktionen
tert-Butyldimethylsilyl bromoacetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding tert-butyldimethylsilyl derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.
Vergleich Mit ähnlichen Verbindungen
tert-Butyldimethylsilyl bromoacetate can be compared with other silyl protecting groups such as trimethylsilyl chloride and tert-butyldiphenylsilyl chloride. While trimethylsilyl chloride is less sterically hindered and more reactive, it is also less stable compared to tert-butyldimethylsilyl bromoacetate . On the other hand, tert-butyldiphenylsilyl chloride provides even greater steric hindrance and stability but is more difficult to remove . The choice of protecting group depends on the specific requirements of the synthesis and the stability needed for the intermediate compounds.
Similar Compounds
- Trimethylsilyl chloride
- tert-Butyldiphenylsilyl chloride
- tert-Butyldimethylsilyl chloride
Eigenschaften
IUPAC Name |
[tert-butyl(dimethyl)silyl] 2-bromoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17BrO2Si/c1-8(2,3)12(4,5)11-7(10)6-9/h6H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGIGKRBWJCLGHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17BrO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30393972 | |
| Record name | tert-Butyldimethylsilyl bromoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30393972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
480439-46-1 | |
| Record name | (1,1-Dimethylethyl)dimethylsilyl 2-bromoacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=480439-46-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyldimethylsilyl bromoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30393972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2,4-dichlorophenyl)methyl]piperidine-4-carboxylic Acid](/img/structure/B1598184.png)
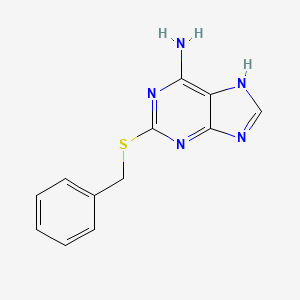
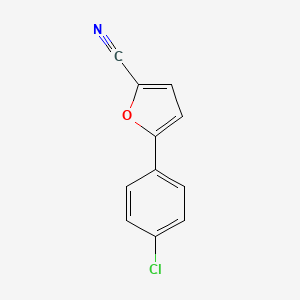
![6-Chloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1598187.png)
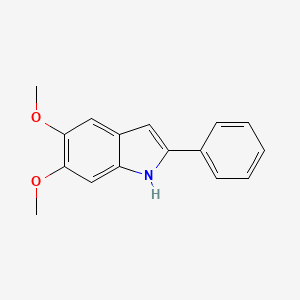
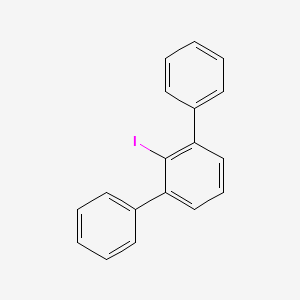
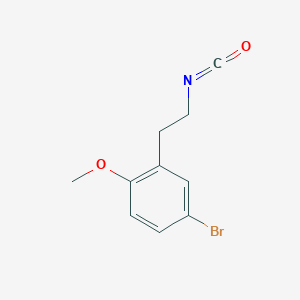
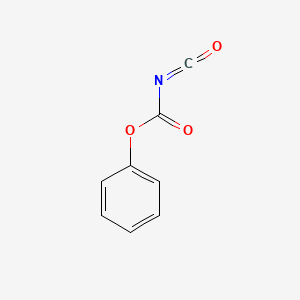
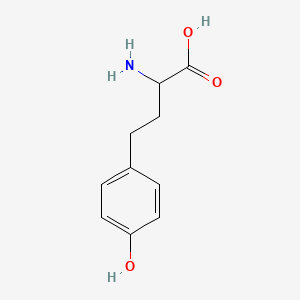
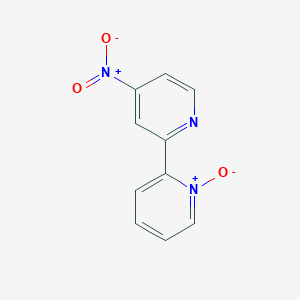
![N-[Bis(dimethylamino)phosphorylimino-bis(dimethylamino)-lambda5-phosphanyl]-N-methylmethanamine](/img/structure/B1598197.png)
